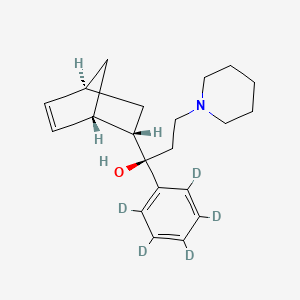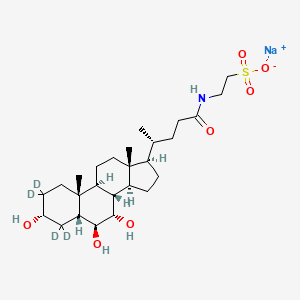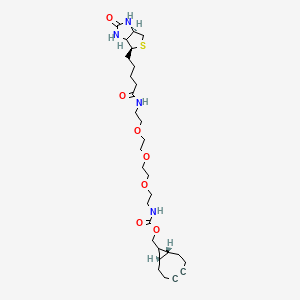
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is a deuterated analogue of n-Butyl 4-hydroxybenzoate, commonly known as butylparaben. This compound is characterized by the substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring. It is primarily used as an antimicrobial agent in various cosmetic and pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 involves the esterification of deuterated 4-hydroxybenzoic acid with n-butanol. The reaction typically requires an acid catalyst such as sulfuric acid. The mixture is heated under reflux conditions for several hours to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization using ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to separate and purify the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions on the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of n-butyl 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of butylparaben in various samples.
Biology: Employed in studies investigating the metabolic pathways and degradation of parabens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of parabens.
Wirkmechanismus
The antimicrobial activity of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is attributed to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. The deuterated analogue exhibits similar mechanisms but with enhanced stability and reduced metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Butyl 4-hydroxybenzoate: The non-deuterated analogue with similar antimicrobial properties.
Methyl 4-hydroxybenzoate: Another paraben with a shorter alkyl chain.
Ethyl 4-hydroxybenzoate: A paraben with an ethyl group instead of a butyl group.
Uniqueness
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its stability and reduce its metabolic degradation. This makes it a valuable compound for research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
butyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4D,5D,6D,7D |
InChI-Schlüssel |
QFOHBWFCKVYLES-UGWFXTGHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCC)[2H])[2H])O)[2H] |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


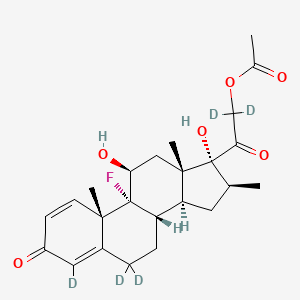

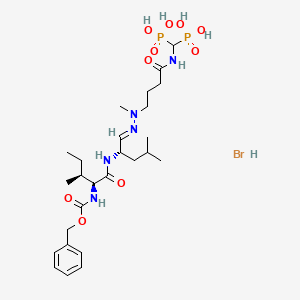

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
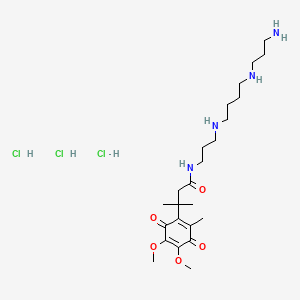
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)


